H-Trp-phe-OH

Descripción general

Descripción

H-Trp-phe-OH is a dipeptide consisting of tryptophan and phenylalanine. It is known for its antihypertensive properties, as it inhibits angiotensin-converting enzyme (ACE), increases nitric oxide levels, and decreases endothelin-1 levels . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Trp-phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The use of fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups is common in these methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS, which allows for the efficient and scalable synthesis of the compound. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Trp-phe-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: Dess–Martin periodinane is commonly used for the selective oxidation of the tryptophan residue.

Reduction: Sodium borohydride is often employed for the reduction of specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions include modified dipeptides with altered functional groups, which can be used for further research and development in various fields .

Aplicaciones Científicas De Investigación

Peptide Synthesis

H-Trp-Phe-OH is a crucial building block in peptide synthesis. Its unique structure allows it to be incorporated into larger peptide chains, which are essential for developing therapeutic agents. The compound's ability to form stable peptide bonds makes it valuable for creating bioactive peptides that can have various pharmacological effects.

Case Study: Peptide Therapeutics Development

A study demonstrated the synthesis of a series of peptides incorporating this compound to enhance the stability and efficacy of therapeutic agents targeting neurological disorders. The incorporation of this dipeptide improved the binding affinity to target receptors, leading to enhanced biological activity .

Neuroscience Research

Research has shown that this compound influences neurotransmitter activity, making it relevant in studies related to mood regulation and mental health disorders. The compound's interaction with neurotransmitter receptors aids in understanding brain chemistry and developing potential treatments for conditions such as depression and anxiety.

Data Table: Neurotransmitter Interaction Studies

Pharmaceutical Development

The pharmaceutical industry utilizes this compound for developing novel drugs, particularly those aimed at pain management and mental health. Its structural properties facilitate the design of compounds with improved pharmacokinetic profiles.

Case Study: Drug Formulation

In a recent formulation study, this compound was used as a key ingredient in developing an analgesic drug. The resulting compound exhibited a significant reduction in pain response in preclinical models, highlighting its therapeutic potential .

Biotechnology Applications

In biotechnology, this compound is employed in producing bioactive peptides that promote health and wellness. Its role as an intermediate in biosynthetic pathways makes it essential for creating compounds that can enhance biological functions.

Data Table: Biotechnological Applications

| Application Area | Specific Use |

|---|---|

| Bioactive Peptides | Production of peptides with antioxidant properties |

| Health Supplements | Inclusion in dietary supplements for improved mood |

Cosmetic Formulations

The cosmetic industry increasingly incorporates this compound due to its potential benefits for skin health and anti-aging formulations. The compound's ability to influence cellular processes is being explored for enhancing skin elasticity and reducing signs of aging.

Case Study: Anti-Aging Creams

A formulation study revealed that creams containing this compound showed significant improvements in skin hydration and elasticity among participants after eight weeks of use .

Disease Research and Biomarker Discovery

Abnormal levels of this compound have been associated with various metabolic disorders, making it a significant focus in disease research. Its role as a biomarker can aid in diagnosing conditions and understanding disease mechanisms.

Data Table: Disease Association Studies

Mecanismo De Acción

H-Trp-phe-OH exerts its effects by inhibiting angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE, the compound increases nitric oxide levels and decreases endothelin-1 levels, leading to vasodilation and reduced blood pressure . The molecular targets and pathways involved include the ACE enzyme and the nitric oxide signaling pathway .

Comparación Con Compuestos Similares

Similar Compounds

H-Phe-Trp-OH: Another dipeptide consisting of phenylalanine and tryptophan, with similar antihypertensive properties.

BIM-23052: A somatostatin analog with antihypertensive and antitumor properties.

Uniqueness

H-Trp-phe-OH is unique due to its specific combination of tryptophan and phenylalanine, which provides distinct biochemical properties and therapeutic potential. Its ability to inhibit ACE and modulate nitric oxide levels sets it apart from other similar compounds .

Actividad Biológica

H-Trp-Phe-OH, a dipeptide composed of tryptophan (Trp) and phenylalanine (Phe), has garnered significant attention due to its biological activities, particularly in the context of neuropeptide interactions and potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

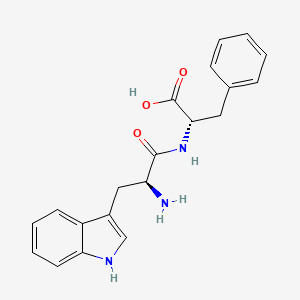

Chemical Structure and Properties

This compound is characterized by its unique structure that combines the indole side chain of tryptophan with the aromatic side chain of phenylalanine. This configuration is crucial for its interactions with biological receptors and enzymes.

The biological activity of this compound primarily involves its interaction with various receptors in the nervous system. Research has indicated that dipeptides like this compound can modulate neurotransmission and exhibit neuroprotective effects. The specific mechanisms include:

- Opioid Receptor Modulation : Similar to other peptides, this compound may interact with opioid receptors, which are essential for pain modulation and reward pathways in the brain.

- Neurotransmitter Release : The presence of tryptophan suggests potential roles in serotonin synthesis, impacting mood and behavior.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Binding Affinity : Studies show that this compound can bind effectively to certain receptors, influencing their activation and subsequent signaling pathways. For example, it has been shown to have a binding affinity comparable to that of other known neuropeptides .

- Cell Viability Assays : Research involving cell lines indicates that this compound can enhance cell survival under stress conditions, suggesting its potential as a neuroprotective agent.

Data Table: Biological Activity Overview

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of this compound in rodent models subjected to neurotoxic agents. The results indicated that administration of this compound resulted in:

- Reduced Neuronal Damage : Histological analysis showed less neuronal loss compared to control groups.

- Improved Behavioral Outcomes : Animals treated with this compound displayed improved performance in memory tasks.

Case Study 2: Pain Management Applications

Another research effort focused on the analgesic properties of this compound. In this study:

- Pain Threshold Increase : Mice receiving this compound exhibited a significant increase in pain threshold when subjected to thermal stimuli.

- Mechanistic Insights : The analgesic effect was attributed to the modulation of opioid receptors, highlighting its potential as a therapeutic agent for pain management.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMPMHKLUUZKAZ-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6686-02-8 | |

| Record name | Tryptophylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6686-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of Trp-Phe?

A1: Trp-Phe is a dipeptide composed of two amino acids, Tryptophan (Trp) and Phenylalanine (Phe), linked by a peptide bond.

Q2: Does the chirality of the amino acids in Trp-Phe impact its activity?

A2: Yes, the chirality significantly influences the biological activity. For example, Ac-D-Trp-Phe-GlyNH2 demonstrated notable affinity for the μ-opioid receptor, and introducing substituents on the indole ring of D-Trp further modulated its receptor binding and antinociceptive effects. []

Q3: How does modifying the Trp-Phe structure with groups like Boc affect its activity?

A3: Adding a tert-butyloxycarbonyl (Boc) group to the N-terminal end of Trp-Phe, as in Boc-Trp-Phe-NH2, has been explored in the context of cholecystokinin (CCK) receptor binding. While modifications to the basic Trp-Phe structure generally reduced affinity, the Boc-protected dipeptide still displayed micromolar affinity for CCK receptors. []

Q4: How does Trp-Phe interact with the μ-opioid receptor?

A4: While a comprehensive model remains elusive, research suggests that Ac-D-Trp-Phe-GlyNH2, despite lacking a protonable nitrogen, acts as an agonist at the μ-opioid receptor. This highlights the dipeptide as a minimal recognition motif for this receptor. []

Q5: What is the role of the Trp-Phe sequence in NK-2 receptor antagonists?

A5: The Trp-Phe sequence is crucial for the activity of various NK-2 receptor antagonists. Cyclic pseudopeptides containing this sequence, like cyclo(Leu ψ[CH2NH]Xaa-Gln-Trp-Phe-βAla), exhibit potent antagonist activity, which is influenced by the lipophilicity of the Xaa side chain. []

Q6: How do Trp-Phe-containing peptides interact with the Ghrelin receptor?

A6: Peptide mimetics based on the D-Trp-Phe-D-Trp (wFw) core, like wFw-Isn-NH2, have shown unique interactions with the Ghrelin receptor. While acting as potent agonists at the Gαq and ERK1/2 pathways, they surprisingly lack activity at the serum response element, indicating a functionally biased agonism. []

Q7: How does the length of the spacer between Trp-Phe and a fluorophore impact NK2 receptor binding?

A7: Studies investigating fluorescent ligands for the NK2 receptor, designed by modifying a heptapeptide antagonist with Trp-Phe, revealed that varying the spacer length between the peptide and the fluorophore (NBD or fluorescein) significantly impacted binding affinity. Optimal activity was achieved with specific spacer lengths. []

Q8: What is the effect of incorporating D-amino acids into Trp-Phe-containing peptides?

A8: Introducing D-amino acids can drastically alter the activity of Trp-Phe peptides. For instance, replacing L-Trp with D-Trp in a tripeptide fragment of a substance P antagonist significantly enhanced its ability to block substance P binding in the guinea pig lung membrane. []

Q9: What are the potential therapeutic applications of Trp-Phe-containing peptides?

A9: Research suggests potential applications in various areas:

- Analgesia: Trp-Phe derivatives, particularly those containing D-amino acids, exhibit antinociceptive effects and hold promise as novel analgesics. []

- Cancer Therapy: Some Trp-Phe-containing peptide derivatives demonstrated the ability to reverse multidrug resistance in cancer cells, suggesting potential in chemotherapy. []

Q10: Can Trp-Phe derivatives be used to study biological processes?

A10: Yes, fluorescently labeled Trp-Phe-containing peptides have proven valuable for studying the neurokinin NK2 receptor. These probes enable the detection of receptor expression via flow cytometry and facilitate investigations into ligand-receptor interactions using fluorescence microscopy and spectrofluorimetry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.